Butyl (3E)-hex-3-enoate

Description

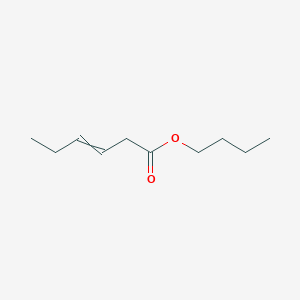

Structure

3D Structure

Propriétés

IUPAC Name |

butyl hex-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKZOAYDHBSAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Unsaturated Esters in Organic Synthesis and Materials Science

Unsaturated esters are a pivotal class of compounds in the fields of organic synthesis and materials science due to their inherent reactivity and versatile chemical nature.

In organic synthesis, the carbon-carbon double bond and the ester functional group provide two reactive centers. The double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, making unsaturated esters valuable intermediates in the synthesis of a wide range of organic molecules. scbt.comresearchgate.net For instance, α,β-unsaturated esters are recognized as versatile building blocks for various synthetic applications. researchgate.net They can act as Michael acceptors, a fundamental reaction in organic chemistry for carbon-carbon bond formation. researchgate.net

In the realm of materials science, unsaturated esters are crucial monomers for the production of polymers. The double bond enables polymerization reactions, leading to the formation of long polymer chains with diverse properties. These polymers find applications in the manufacturing of plastics, adhesives, and coatings. scbt.comsapub.org The specific structure of the unsaturated ester monomer influences the properties of the resulting polymer, such as its flexibility, strength, and thermal stability. Furthermore, the use of esters derived from natural sources like fatty acids is a growing area of research for developing biodegradable plastics and advanced composites. scbt.commdpi.com

The Unique Role of the 3e Configuration in Hexenoate Esters

This specific spatial arrangement of atoms affects the molecule's shape, which in turn influences its physical properties such as boiling point, melting point, and density. More significantly, the stereochemistry of the double bond can impact the biological and sensory properties of the compound. For example, in the context of flavor and fragrance, the (3E)-isomer of a hexenoate ester may have a distinctly different scent profile compared to its (3Z)- or cis-isomer. This is because the olfactory receptors in the nose are often highly sensitive to the specific three-dimensional shape of a molecule.

From a chemical reactivity standpoint, the (3E)-configuration can influence the stereochemical outcome of reactions involving the double bond. The accessibility of the double bond to reagents can be different compared to the cis-isomer, potentially leading to different reaction rates and product distributions.

Historical Context and Evolution of Research on Olefinic Esters

Conventional Esterification Pathways

The synthesis of Butyl (3E)-hex-3-enoate can be achieved through well-established esterification methods that involve the direct reaction of a carboxylic acid with an alcohol.

Fischer Esterification and Acid-Catalyzed Approaches

Fischer-Speier esterification remains a fundamental method for producing esters. This acid-catalyzed reaction involves the condensation of (3E)-hex-3-enoic acid with n-butanol. The reaction is an equilibrium process, and to drive it towards the formation of Butyl (3E)-hex-3-enoate, a strong acid catalyst such as sulfuric acid or hydrochloric acid is typically employed. masterorganicchemistry.com

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com To improve the yield, common strategies include using a large excess of one of the reactants, typically the less expensive one (n-butanol in this case), or the removal of water as it is formed, for instance, by azeotropic distillation. masterorganicchemistry.com While specific yield data for Butyl (3E)-hex-3-enoate via this method is not extensively documented in readily available literature, the general efficiency of Fischer esterification for similar short-chain unsaturated esters suggests that moderate to good yields are attainable under optimized conditions.

Coupling Reagent-Mediated Esterification

To circumvent the often harsh conditions of acid catalysis and to achieve higher yields, particularly with sensitive or sterically hindered substrates, coupling reagents are employed. The Steglich esterification is a prominent example, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov

This method is particularly effective for the esterification of unsaturated acids like (3E)-hex-3-enoic acid with n-butanol under mild, neutral conditions. nih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium salt, which is subsequently attacked by the alcohol to form the ester, Butyl (3E)-hex-3-enoate, and the byproduct dicyclohexylurea (DCU). organic-chemistry.org This method has been successfully applied to the synthesis of various esters from unsaturated fatty acids, demonstrating its versatility. csic.esui.ac.idresearchgate.net

Table 1: Comparison of Conventional Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | (3E)-hex-3-enoic acid, n-butanol, strong acid catalyst (e.g., H₂SO₄) | Typically reflux temperature | Inexpensive reagents, simple procedure | Equilibrium-limited, may require harsh conditions, potential for side reactions |

| Steglich Esterification | (3E)-hex-3-enoic acid, n-butanol, DCC, DMAP | Mild, room temperature | High yields, mild conditions, suitable for sensitive substrates | Use of expensive reagents, formation of insoluble urea (B33335) byproduct |

Transesterification Reactions

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, presents an alternative route to Butyl (3E)-hex-3-enoate. This can be accomplished through chemical or enzymatic catalysis.

Solvent-Based Transesterification Protocols

In a solvent-based approach, an existing ester of (3E)-hex-3-enoic acid, such as methyl (3E)-hex-3-enoate or ethyl (3E)-hex-3-enoate, can be reacted with an excess of n-butanol in the presence of an acid or base catalyst. The reaction equilibrium is shifted towards the product by using a large excess of butanol or by removing the lower-boiling alcohol byproduct (methanol or ethanol) through distillation. nih.gov Studies on the transesterification of similar systems, like ethyl butyrate (B1204436) with butanol, have been conducted in solvents such as n-hexane. researchgate.net The choice of solvent can influence reaction rates and yields.

Olefin Metathesis Strategies for the Formation of the (3E)-Double Bond

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. nih.govacs.org This method is particularly useful for constructing higher olefins from simpler alkene precursors. nih.govacs.org

Cross-Metathesis Reactions

Cross-metathesis (CM) is an intermolecular reaction involving two different alkenes to produce new alkenes. umicore.com This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs catalysts. nih.govacs.orgharvard.edu The reaction of two terminal alkenes can statistically lead to a mixture of homo- and cross-coupled products. organic-chemistry.org However, by carefully choosing alkenes with different reactivities, high yields and selectivities for the desired cross-coupled product can be achieved. organic-chemistry.org

A significant advancement in CM reactions has been the use of copper iodide (CuI) as a co-catalyst with second-generation Grubbs catalysts. nih.govacs.org CuI has a dual role: it stabilizes the catalyst through the iodide ion and scavenges phosphine (B1218219) ligands, which can inhibit the catalyst. nih.govacs.org This allows for milder reaction conditions, often in refluxing diethyl ether, avoiding the use of chlorinated solvents. nih.govacs.org For example, the cross-metathesis of various Michael acceptors with olefinic partners has been successfully carried out under these conditions. nih.govacs.org

Table of Cross-Metathesis Reaction Examples

| Olefin 1 | Olefin 2 | Catalyst System | Product | Yield | Reference |

| 5-(pent-4-en-1-ylthio)-1-phenyl-1H-tetrazole | tert-butyl acrylate | Grubbs-2, CuI | (E)-tert-Butyl 6-(1-phenyl-1H-tetrazol-5-ylthio)-2-hexenoate | 93% | nih.govacs.org |

| tert-butyl(2-allylphenoxy)dimethylsilane | methyl acrylate | Grubbs-2, CuI | (E)-Methyl 4-(2-(tert-butyldimethylsilyloxy)phenyl)but-2-enoate | 93% | acs.org |

| 1-phenylprop-2-en-1-ol | tert-butyl acrylate | Stewart-Grubbs catalyst | (E)-tert-Butyl 4-hydroxy-4-phenylbut-2-enoate | 88% | rsc.org |

Ring-Closing Metathesis in Analog Synthesis

While not directly used for the synthesis of the acyclic Butyl (3E)-hex-3-enoate, ring-closing metathesis (RCM) is a powerful related strategy for synthesizing cyclic analogs. RCM is an intramolecular version of olefin metathesis, where a diene is converted into a cycloalkene and a small volatile alkene byproduct. google.com This methodology is widely employed for the formation of five-, six-, and seven-membered rings. harvard.edu The same ruthenium-based catalysts used in CM are effective for RCM. harvard.edu

Stereoselective Synthesis and Control of (E/Z) Isomerism

Controlling the geometry of the double bond is a critical aspect of synthesizing unsaturated esters like Butyl (3E)-hex-3-enoate. The desired (E)-isomer must be selectively formed over the (Z)-isomer.

Directed Synthesis of the (3E)-Configuration

The directed synthesis of the (3E)-configuration often relies on stereoselective reactions that favor the formation of the trans double bond. One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. ethernet.edu.et For instance, N-acylbornane-10,2-sultams have been used as chiral auxiliaries in the synthesis of syn aldols, which can be precursors to (E)-alkenes. scispace.com

Another strategy involves the use of specific reaction conditions that favor the formation of the (E)-isomer. For example, in the synthesis of nitroalkenes, performing the reaction in toluene (B28343) at reflux with a piperidine (B6355638) catalyst and molecular sieves leads to high selectivity for the (E)-isomer. organic-chemistry.org While this example is for nitroalkenes, the principle of controlling reaction conditions to influence stereoselectivity is broadly applicable.

Strategies for Mitigating Formation of (3Z)-Isomers

Minimizing the formation of the undesired (3Z)-isomer is crucial for obtaining a pure product. One effective strategy is to use reaction conditions that thermodynamically favor the more stable (E)-isomer. For example, in the synthesis of (E)-nitroalkenes, the reaction is believed to proceed through a standard Henry reaction followed by elimination, which favors the formation of the thermodynamically more stable E-isomer. organic-chemistry.org

In contrast, the formation of the (Z)-isomer can sometimes be favored under kinetic control at lower temperatures. organic-chemistry.org Therefore, running the reaction at a higher temperature can help to overcome the kinetic barrier for the formation of the (E)-isomer and allow the reaction to reach thermodynamic equilibrium, thus maximizing the E/Z ratio.

Furthermore, the choice of catalyst and solvent can play a critical role. In some cases, the use of specific catalysts can promote the isomerization of any initially formed (Z)-isomer to the more stable (E)-isomer. organic-chemistry.org The presence of molecular sieves has also been shown to be crucial in controlling stereoselectivity in certain reactions by preventing the formation of E/Z mixtures. organic-chemistry.org

Precursor Chemistry in Butyl (3E)-hex-3-enoate Synthesis (e.g., hex-3-enoic acid)

The synthesis of Butyl (3E)-hex-3-enoate is intrinsically linked to the chemistry of its primary precursor, (E)-hex-3-enoic acid. This unsaturated carboxylic acid serves as a crucial starting material for various chemical products and is a key intermediate in the synthesis of the target ester. solubilityofthings.commedchemexpress.com The structural uniqueness of hex-3-enoic acid, featuring a double bond at the third carbon position, allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis. solubilityofthings.com

Several synthetic pathways exist for producing hex-3-enoic acid and its (E)-stereoisomer. One of the most effective methods for generating (E)-alk-3-enoic acids with high stereoselectivity is a modified Knoevenagel condensation. psu.edu This reaction involves the condensation of a straight-chain aldehyde with malonic acid. psu.edu The use of specific solvents and catalysts is key to achieving high yields and excellent stereoselectivity for the (E)-isomer. psu.edu

Research has demonstrated that conducting the Knoevenagel condensation of n-butyraldehyde with malonic acid in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at 100°C, with piperidinium (B107235) acetate (B1210297) as a catalyst, results in (E)-hex-3-enoic acid in high yields and with significant stereoselectivity. psu.edu

Table 1: Synthesis of (E)-alk-3-enoic acids via Modified Knoevenagel Condensation psu.edu

| Aldehyde | Reagent | Solvent | Catalyst | Yield (%) | Stereoselectivity ((E)-isomer %) |

|---|---|---|---|---|---|

| Straight-chain aldehyde | Malonic acid | DMSO or DMF | Piperidinium acetate | 85-90 | 98-99 |

Other synthesis pathways for hex-3-enoic acid include the oxidation of specific alkynes and the hydrolysis of its corresponding esters. solubilityofthings.com The choice of method can influence the yield and stereochemical outcome of the final product. solubilityofthings.com The solubility profile of hex-3-enoic acid, being moderately soluble in water and highly soluble in organic solvents like ethanol (B145695) and acetone, makes it adaptable for use in various reaction environments. solubilityofthings.com

Synthetic Methodologies for Butyl (3E)-hex-3-enoate and its Stereoisomers

The primary method for synthesizing Butyl (3E)-hex-3-enoate is the direct esterification of its precursor, (E)-hex-3-enoic acid, with butanol. This reaction, typically an acid-catalyzed Fischer-Speier esterification, is a standard and efficient route to the final ester product.

Alternatively, esters of (E)-alk-3-enoic acids can be synthesized directly through a one-pot condensation reaction. The condensation of a straight-chain aldehyde with a monoester of malonic acid, under conditions similar to the modified Knoevenagel condensation, can yield the corresponding (E)-alk-3-enoate ester directly. psu.edu For instance, the reaction of an aldehyde with monoethyl malonate can produce the ethyl ester of the (E)-alk-3-enoic acid. psu.edu This approach can be adapted using the appropriate mono-butyl malonate to synthesize Butyl (3E)-hex-3-enoate.

Table 2: Direct Synthesis of (E)-alk-3-enoate Esters psu.edu

| Aldehyde | Reagent | Yield (%) | Stereoselectivity ((E)-isomer %) |

|---|---|---|---|

| Straight-chain aldehyde | Monoester of malonic acid | 76-82 | 90-92 |

The synthesis of other stereoisomers, such as Butyl (Z)-hex-3-enoate, can also be accomplished. Patent literature describes the preparation of (Z)-isomers, often starting from a (Z)-configured precursor. For example, (Z)-n-butyl hex-3-enoate can be prepared from (Z)-methyl hex-3-enoate through a transesterification reaction with the corresponding alcohol. google.com

Another patented method describes the preparation of methyl hex-3-enoate with an 85:15 trans/cis ratio from the reaction of pent-1-en-3-ol and methanol (B129727) in the presence of a palladium catalyst. google.com This demonstrates a pathway that generates a mixture of stereoisomers, which would then require separation to isolate the pure (E) or (Z) form. google.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Butyl (3E)-hex-3-enoate |

| (E)-hex-3-enoic acid |

| Butyl (Z)-hex-3-enoate |

| Hex-3-enoic acid |

| Malonic acid |

| n-Butyraldehyde |

| Dimethyl sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

| Piperidinium acetate |

| Ethanol |

| Acetone |

| Butanol |

| Monoethyl malonate |

| Mono-butyl malonate |

| (Z)-methyl hex-3-enoate |

| Methyl hex-3-enoate |

| Pent-1-en-3-ol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in Butyl (3E)-hex-3-enoate can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Butyl (3E)-hex-3-enoate provides critical information about the number of different types of protons and their neighboring environments. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are key parameters for structural assignment.

Table 1: ¹H NMR Data for Butyl (3E)-hex-3-enoate

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|

| 5.50-5.65 | m | -CH=CH- | |

| 4.06 | t | 6.7 Hz | -O-CH₂ -CH₂-CH₂-CH₃ |

| 3.04 | d | 6.3 Hz | -CO-CH₂ -CH= |

| 2.02-2.09 | m | =CH-CH₂ -CH₃ | |

| 1.55-1.65 | m | -O-CH₂-CH₂ -CH₂-CH₃ | |

| 1.35-1.45 | m | -O-CH₂-CH₂-CH₂ -CH₃ | |

| 0.99 | t | 7.2 Hz | =CH-CH₂-CH₃ |

Note: The data presented is a compilation and interpretation of typical values and may vary slightly based on solvent and experimental conditions.

The multiplet observed between 5.50 and 5.65 ppm is characteristic of the two vinylic protons of the trans-disubstituted double bond. The triplet at approximately 4.06 ppm corresponds to the methylene (B1212753) protons adjacent to the ester oxygen, showing coupling to the neighboring methylene group. The doublet at 3.04 ppm is assigned to the methylene protons adjacent to the carbonyl group, which are coupled to the vinylic proton. The complex multiplet from 2.02-2.09 ppm arises from the methylene protons adjacent to the double bond on the hexenyl chain. The remaining methylene and methyl protons of the butyl and hexenyl chains appear in the upfield region of the spectrum, with their characteristic multiplicities and integrations.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for Butyl (3E)-hex-3-enoate

| Chemical Shift (δ) | Assignment |

|---|---|

| 172.2 | C =O |

| 135.0 | -CH=C H- |

| 120.4 | -C H=CH- |

| 64.2 | -O-C H₂- |

| 38.2 | -CO-C H₂- |

| 30.7 | -O-CH₂-C H₂- |

| 25.4 | =CH-C H₂-CH₃ |

| 19.1 | -O-CH₂-CH₂-C H₂- |

| 13.9 | =CH-CH₂-C H₃ |

Note: The data presented is a compilation and interpretation of typical values and may vary slightly based on solvent and experimental conditions.

The signal for the carbonyl carbon of the ester group appears characteristically downfield at approximately 172.2 ppm. The two sp² hybridized carbons of the double bond are observed at around 135.0 and 120.4 ppm. The carbon of the methylene group attached to the ester oxygen is found at approximately 64.2 ppm. The remaining aliphatic carbons of the butyl and hexenyl chains resonate at higher field strengths, consistent with their chemical environments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.comku.eduualberta.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Butyl (3E)-hex-3-enoate, COSY would show correlations between the vinylic protons, as well as between adjacent methylene and methyl groups in both the butyl and hexenyl chains. For instance, the triplet of the terminal methyl group of the butyl chain would show a cross-peak with the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal of the carbon it is attached to on the other axis. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon) and heteroatoms. For example, a key HMBC correlation would be observed between the protons of the methylene group adjacent to the ester oxygen and the carbonyl carbon, confirming the ester linkage. Correlations between the vinylic protons and the carbons of the adjacent methylene groups would further solidify the assignment of the double bond region.

Through the combined interpretation of these 2D NMR spectra, a complete and confident structural elucidation of Butyl (3E)-hex-3-enoate is achievable. youtube.comku.eduualberta.ca

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, providing a characteristic fingerprint of the compound.

For Butyl (3E)-hex-3-enoate (C₁₀H₁₈O₂), the molecular ion peak [M]⁺ would be expected at an m/z of 170. nih.gov The fragmentation pattern of esters is well-documented and typically involves several key cleavage pathways. miamioh.educcsenet.org

Table 3: Predicted Major Fragment Ions in the EI-MS of Butyl (3E)-hex-3-enoate

| m/z | Proposed Fragment Structure/Loss |

|---|---|

| 170 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₄H₉O]⁺ (Loss of butoxy radical) |

| 99 | [C₆H₁₁O]⁺ (McLafferty rearrangement) |

| 73 | [C₄H₉O]⁺ (Butoxy cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Note: This table represents predicted fragmentation based on common pathways for similar esters. Actual spectra may show variations.

One of the most characteristic fragmentations for esters is the McLafferty rearrangement, which for Butyl (3E)-hex-3-enoate would lead to the formation of a prominent ion at m/z 99. Alpha-cleavage on either side of the carbonyl group is also common, leading to the loss of the butoxy group (resulting in an ion at m/z 115) or the butyl group from the butoxy moiety (resulting in an ion at m/z 73). The butyl cation itself at m/z 57 is also a likely fragment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments.

For Butyl (3E)-hex-3-enoate, the calculated exact mass of the molecular ion [M]⁺ (C₁₀H₁₈O₂) is 170.1307. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass. rsc.org This technique is invaluable for confirming the identity of a synthesized or isolated compound.

Chromatographic Separation and Quantification Methodologies

The accurate analysis and purification of Butyl (3E)-hex-3-enoate rely on a suite of advanced chromatographic techniques. These methodologies are essential for assessing purity, identifying the compound in complex mixtures, quantifying non-volatile impurities, and isolating specific isomers.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for determining the purity of volatile organic compounds like Butyl (3E)-hex-3-enoate. measurlabs.com The method combines the high-resolution separation capability of gas chromatography with the sensitive and universal response of the flame ionization detector to carbon-containing compounds. measurlabs.comchromatographyonline.com

In this process, a sample of Butyl (3E)-hex-3-enoate is vaporized and introduced into a GC column. The separation is based on the differential partitioning of the compound and any volatile impurities between a stationary phase coated on the column and a mobile gaseous phase (carrier gas). Compounds with higher volatility and lower affinity for the stationary phase elute faster. Upon exiting the column, the separated components are combusted in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of the carbon atoms in the analyte. tue.nl The detector's response is recorded as a chromatogram, where the area of each peak corresponds to the amount of the respective compound.

Purity is assessed by calculating the area percentage of the main peak corresponding to Butyl (3E)-hex-3-enoate relative to the total area of all detected peaks. For accurate quantification, a method validation process is crucial, establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Representative GC-FID Method Validation Parameters for Purity Assessment

| Parameter | Description | Typical Value |

| Column | Stationary phase and dimensions for optimal separation. | e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | Ensures complete volatilization of the sample. | 250 °C |

| Oven Program | Temperature gradient to separate compounds with different boiling points. | 50 °C (2 min), ramp to 250 °C at 10 °C/min |

| Detector Temperature | Keeps the detector hot to prevent condensation. | 300 °C |

| Carrier Gas | Inert gas to carry the sample through the column. | Helium or Nitrogen, 1.0 mL/min |

| Linearity (r²) | Correlation coefficient indicating the relationship between concentration and detector response. | >0.999 researchgate.net |

| LOD | The lowest concentration of the analyte that can be reliably detected. | 0.5 - 5 mg/kg researchgate.net |

| LOQ | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | 1.5 - 15 mg/kg researchgate.net |

| Precision (%RSD) | The closeness of repeated measurements, expressed as relative standard deviation. | < 15% researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the unambiguous identification and quantification of Butyl (3E)-hex-3-enoate in complex samples such as food, beverages, and environmental extracts. scispace.comcore.ac.ukresearchgate.net This technique couples the separation power of GC with the highly specific detection capabilities of mass spectrometry. measurlabs.com

Sample preparation often involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), to isolate volatile and semi-volatile compounds from the sample matrix. core.ac.ukacs.org The extracted analytes are then subjected to GC separation as described for GC-FID. As each compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions by electron ionization (EI). nih.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. scispace.com

The identity of Butyl (3E)-hex-3-enoate is confirmed by matching its retention time and its mass spectrum with that of a pure standard or with entries in a spectral library, such as the National Institute of Standards and Technology (NIST) database. scispace.commdpi.com

Table 2: Typical GC-MS Parameters for the Analysis of Volatile Compounds

| Parameter | Setting | Purpose |

| GC Column | TS-5MS (30 m × 0.25 mm, 0.25 µm) nih.gov | Provides separation of volatile analytes. |

| Carrier Gas | Helium at 1.0 mL/min nih.gov | Transports analytes through the column. |

| Oven Program | Initial 40°C, ramped to 280°C nih.gov | Separates compounds based on boiling points. |

| Inlet Temperature | 250 - 280 °C nih.govsemanticscholar.org | Ensures rapid volatilization of the sample. |

| Ion Source | Electron Ionization (EI) at 70 eV nih.gov | Fragments molecules for mass analysis. |

| Mass Analyzer | Quadrupole | Filters ions by their mass-to-charge ratio. |

| Scan Range | m/z 50-550 mdpi.com | Detects a wide range of possible fragments. |

| MS Interface Temp. | 280 °C mdpi.com | Prevents condensation of analytes before MS detection. |

Table 3: Predicted Mass Fragmentation Pattern for Butyl (3E)-hex-3-enoate

| Mass-to-Charge (m/z) | Possible Fragment Identity |

| 170 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 99 | [M - OC₄H₉]⁺ (Loss of butoxy group) |

| 73 | [C₄H₉O]⁺ (Butoxy fragment) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities or Derivatized Forms

While GC-based methods are ideal for the volatile Butyl (3E)-hex-3-enoate itself, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing potential non-volatile or thermally unstable impurities that may be present in the sample. researchgate.net These could include unreacted starting materials, byproducts from synthesis, or degradation products that lack the volatility required for GC analysis.

For compounds that have poor ionization efficiency in common LC-MS ion sources (like electrospray ionization, ESI), a chemical derivatization step is often employed. ddtjournal.com Derivatization involves reacting the analyte with a reagent to attach a chemical moiety that is easily ionizable, thereby significantly enhancing detection sensitivity. ddtjournal.comnih.gov For instance, if any non-volatile acidic or alcoholic impurities were present, they could be derivatized. The choice of reagent depends on the functional group present in the impurity.

The LC separates the components in the liquid phase based on their interactions with the column's stationary phase. The eluent is then introduced into the MS for detection and identification. This approach allows for the characterization of a much wider range of potential impurities than GC-MS alone.

Table 4: Derivatization Strategies for LC-MS Analysis

| Target Functional Group | Derivatization Reagent | Reaction Conditions | Purpose |

| Carboxylic Acids | 2-picolylamine | Room Temperature | Adds a readily protonated nitrogen for positive ion ESI. |

| Alcohols, Phenols | Dansyl Chloride ddtjournal.com | 60 °C ddtjournal.com | Introduces a highly ionizable dimethylamino group. ddtjournal.com |

| Conjugated Dienes | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) nih.gov | 60 °C, 10-60 min nih.gov | Forms a stable derivative with enhanced ionization efficiency. nih.gov |

Preparative Chromatography for Isomer Separation and Purification

Preparative chromatography is a crucial technique for isolating and purifying specific isomers of Butyl (3E)-hex-3-enoate from a mixture, for example, separating it from its geometric isomer, Butyl (3Z)-hex-3-enoate. unibo.itmpg.de Unlike analytical chromatography, which aims to identify and quantify small amounts of a substance, preparative chromatography is used to process larger quantities of a mixture to obtain a significant amount of a purified compound. nih.gov

Both preparative gas chromatography (prep-GC) and preparative high-performance liquid chromatography (prep-HPLC) can be employed. Prep-HPLC is particularly common for separating isomers. rsc.orggoogle.com The principle is the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. rsc.org The mixture is injected onto the column, and as the separated bands of the (3E) and (3Z) isomers elute, they are collected in separate fractions. The collected fractions can then be concentrated to yield the purified isomer. This process is essential for obtaining pure reference standards for analytical method development and for isolating specific isomers for further study.

Table 5: Illustrative Conditions for Preparative HPLC Isomer Separation

| Parameter | Condition | Rationale |

| System | Preparative Liquid Chromatography System rsc.org | Designed to handle high flow rates and large sample volumes. |

| Column | e.g., Chiralpak AD-H, 250 mm x 20 mm google.com or C18, 20 x 250 mm rsc.org | Larger diameter column to accommodate higher sample loads. |

| Mobile Phase | Gradient or isocratic mixture (e.g., Isohexane/Isopropanol) google.com | Optimized to achieve baseline separation of the target isomers. |

| Flow Rate | 15 - 20 mL/min google.com | Higher flow rate to process material in a reasonable timeframe. |

| Detection | UV Detector (e.g., 220 nm) google.com | Monitors the column effluent to determine when to collect fractions. |

| Sample Loading | mg to gram scale | The amount of mixture that can be purified in a single run. |

Chemical Reactivity and Mechanistic Investigations of Butyl 3e Hex 3 Enoate

Hydrolysis Kinetics and Mechanisms

Hydrolysis of Butyl (3E)-hex-3-enoate involves the cleavage of the ester linkage to yield (3E)-hex-3-enoic acid and butanol. The kinetics and mechanisms of this process are highly dependent on the reaction conditions.

Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). |

| 2 | Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon. |

| 3 | Deprotonation of the attacking water molecule to form a tetrahedral intermediate. |

| 4 | Protonation of the alkoxy group (-OBu) to form a good leaving group (-⁺OHBu). |

| 5 | Elimination of butanol and reformation of the carbonyl double bond. |

| 6 | Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid. |

This table presents a generalized mechanism for acid-catalyzed ester hydrolysis.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, from which the butoxide ion is expelled. The butoxide ion then deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt and butanol. This final acid-base step is what drives the reaction to completion. chemistrysteps.comyoutube.comyoutube.com

Specific kinetic data for the base-catalyzed hydrolysis of Butyl (3E)-hex-3-enoate is not extensively documented. However, the rates of saponification are generally second-order, being first-order in both the ester and the hydroxide ion concentration. The rate is sensitive to the structure of the ester, with steric hindrance around the carbonyl group generally decreasing the reaction rate.

Table 2: General Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

| Step | Description |

| 1 | Nucleophilic attack of a hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the butoxide leaving group to form a carboxylic acid. |

| 4 | An acid-base reaction where the butoxide ion deprotonates the carboxylic acid to form a carboxylate salt and butanol. |

This table outlines the generally accepted mechanism for the saponification of esters.

Esterases and lipases are enzymes that can catalyze the hydrolysis of esters under mild conditions. Lipases, in particular, are widely used for the hydrolysis of water-insoluble esters. nottingham.ac.uk These enzymes often exhibit high selectivity, including stereoselectivity and regioselectivity. The catalytic mechanism of many lipases involves a catalytic triad (B1167595) (commonly serine, histidine, and aspartate or glutamate) in the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. nih.gov

While specific studies on the enzymatic hydrolysis of Butyl (3E)-hex-3-enoate are limited, research on similar unsaturated esters suggests that it would be a substrate for various lipases. The rate and enantioselectivity of the hydrolysis would depend on the specific enzyme used and the reaction conditions, such as pH, temperature, and the presence of organic co-solvents.

Table 3: General Steps in Lipase-Catalyzed Ester Hydrolysis

| Step | Description |

| 1 | Binding of the ester substrate to the active site of the lipase. |

| 2 | Nucleophilic attack by the serine residue of the catalytic triad on the carbonyl carbon of the ester. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Release of the alcohol (butanol) and formation of an acyl-enzyme intermediate. |

| 5 | Nucleophilic attack by a water molecule on the acyl-enzyme intermediate. |

| 6 | Hydrolysis of the acyl-enzyme intermediate to release the carboxylic acid and regenerate the active enzyme. |

This table provides a simplified overview of the catalytic cycle for ester hydrolysis by a serine hydrolase like lipase.

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in Butyl (3E)-hex-3-enoate is a site of reactivity, allowing for various addition reactions.

The double bond of Butyl (3E)-hex-3-enoate can undergo electrophilic addition reactions. In these reactions, an electrophile is attracted to the electron-rich double bond.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a dihaloalkane. The reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon, leading to the formation of a carbocation intermediate. libretexts.org

Table 4: Representative Electrophilic Addition Reactions

| Reaction | Reagents | Product Type | Mechanistic Feature |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Vicinal dihalide | Cyclic halonium ion intermediate, anti-addition |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Haloalkane | Carbocation intermediate, Markovnikov regioselectivity |

This table summarizes key aspects of common electrophilic addition reactions applicable to the double bond in Butyl (3E)-hex-3-enoate.

While simple alkenes are not susceptible to nucleophilic attack, the double bond in Butyl (3E)-hex-3-enoate is not conjugated with the carbonyl group (it is a β,γ-unsaturated ester). Therefore, it does not readily undergo typical Michael-type conjugate additions that are characteristic of α,β-unsaturated esters. ewadirect.commasterorganicchemistry.comlibretexts.orglibretexts.org Nucleophilic attack would more likely occur at the carbonyl carbon as part of the hydrolysis mechanism.

However, under specific conditions with certain reagents, reactions involving the double bond could potentially be induced, for instance, through isomerization to the α,β-unsaturated isomer followed by conjugate addition.

Hydrogenation and Reduction Pathways

The carbon-carbon double bond in Butyl (3E)-hex-3-enoate is susceptible to hydrogenation, a reaction that involves the addition of hydrogen across the double bond, leading to the corresponding saturated ester, Butyl hexanoate. The specific conditions of the hydrogenation reaction, including the choice of catalyst, solvent, temperature, and pressure, can influence the reaction's efficiency and selectivity.

While direct studies on the hydrogenation of Butyl (3E)-hex-3-enoate are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally similar compounds. For instance, a study on the highly selective hydrogenation of Butyl sorbate (B1223678) to Butyl cis-hex-3-enoate highlights the use of a Cp-ruthenium (II) catalyst. semanticscholar.org In this process, the catalyst, [CpRu(butyl sorbate)]Tf, was immobilized on montmorillonite (B579905) K10 clay to enhance its stability. semanticscholar.org The research demonstrated that optimal conditions for achieving high selectivity (up to 98%) involved heterogeneous hydrogenation in methyl tert-butyl ether at a pressure of 4 MPa and a temperature of 50 °C. semanticscholar.org This suggests that similar catalytic systems could be employed for the selective hydrogenation of Butyl (3E)-hex-3-enoate.

The general mechanism for catalytic hydrogenation involves the adsorption of both the unsaturated ester and hydrogen onto the surface of the metal catalyst. This is followed by the stepwise addition of hydrogen atoms to the double bond, ultimately leading to the saturated product. The stereochemistry of the product is often syn-addition, with both hydrogen atoms adding to the same face of the double bond.

Below is a table summarizing the reaction conditions from the study on the hydrogenation of a related compound, which could serve as a starting point for developing pathways for Butyl (3E)-hex-3-enoate.

| Catalyst System | Substrate | Product | Solvent | Temperature (°C) | Pressure (MPa) | Selectivity (%) |

| [Cp*Ru(butyl sorbate)]Tf on Montmorillonite K10 | Butyl sorbate | Butyl cis-hex-3-enoate | Methyl tert-butyl ether | 50 | 4 | up to 98 |

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond in Butyl (3E)-hex-3-enoate can also participate in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a powerful tool in organic synthesis that involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, Butyl (3E)-hex-3-enoate would act as the dienophile.

The reactivity of a dienophile in a Diels-Alder reaction is significantly influenced by the electronic nature of the substituents on the double bond. youtube.com Generally, dienophiles with electron-withdrawing groups are more reactive towards electron-rich dienes. The ester group (-COOBu) in Butyl (3E)-hex-3-enoate is an electron-withdrawing group, which should enhance its reactivity as a dienophile.

A typical Diels-Alder reaction is a concerted process, meaning that the new sigma bonds are formed in a single step. wikipedia.org The reaction is also stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For Butyl (3E)-hex-3-enoate, the (E)-configuration of the double bond would be preserved in the resulting cyclohexene (B86901) derivative.

The general scheme for a Diels-Alder reaction involving Butyl (3E)-hex-3-enoate is depicted below:

Diene + Butyl (3E)-hex-3-enoate → Substituted Cyclohexene

The specific conditions for such a reaction would depend on the chosen diene and may require thermal or Lewis acid catalysis to proceed efficiently.

Transformations of the Ester Functional Group

Transesterification as a Synthetic Tool

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is a valuable synthetic tool for the preparation of different esters from a common precursor. In the context of Butyl (3E)-hex-3-enoate, transesterification can be used to synthesize other alkyl (3E)-hex-3-enoates.

The reaction is typically catalyzed by an acid or a base. In an acid-catalyzed transesterification, a proton source activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the new alcohol. In a base-catalyzed reaction, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester. The reaction is generally reversible, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol byproduct.

For example, the transesterification of Butyl (3E)-hex-3-enoate with methanol (B129727) in the presence of an acid catalyst would yield Methyl (3E)-hex-3-enoate and butanol.

Butyl (3E)-hex-3-enoate + Methanol ⇌ Methyl (3E)-hex-3-enoate + Butanol

Enzymatic catalysis, using lipases, also presents a mild and selective alternative for transesterification reactions. cftri.res.inconsensus.appresearchgate.net The following table provides a comparative overview of different transesterification methods.

| Catalyst Type | General Conditions | Advantages | Disadvantages |

| Acid (e.g., H₂SO₄) | Reflux with excess alcohol | Inexpensive reagents | Can lead to side reactions, requires neutralization |

| Base (e.g., NaOMe) | Anhydrous conditions, room temperature or gentle heating | High yields, fast reaction rates | Sensitive to water, saponification can be a side reaction |

| Enzyme (e.g., Lipase) | Mild temperatures, organic solvent | High selectivity, mild conditions | Higher cost of catalyst, slower reaction rates |

Reduction to Alcohols

The ester functional group of Butyl (3E)-hex-3-enoate can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). adichemistry.comchemistrysteps.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgyoutube.com

The reduction of an ester with LiAlH₄ proceeds via a two-step mechanism. chemistrysteps.com First, a hydride ion from the LiAlH₄ attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the butoxide leaving group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol.

In the case of Butyl (3E)-hex-3-enoate, the product of the reduction of the ester group would be (3E)-hex-3-en-1-ol. It is important to note that LiAlH₄ can also reduce the carbon-carbon double bond, especially if it is in conjugation with the carbonyl group. adichemistry.com However, for an isolated double bond as in Butyl (3E)-hex-3-enoate, selective reduction of the ester can often be achieved under carefully controlled conditions, such as low temperatures.

Butyl (3E)-hex-3-enoate + LiAlH₄ → (3E)-hex-3-en-1-ol + Butanol

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide and decompose the excess reducing agent. youtube.com

| Reducing Agent | Reactivity with Esters | Typical Solvents | Workup |

| Lithium aluminum hydride (LiAlH₄) | High | Anhydrous ethers (e.g., Diethyl ether, THF) | Careful addition of water and/or acid |

| Sodium borohydride (NaBH₄) | Low to none | Protic solvents (e.g., Methanol, Ethanol) | Typically straightforward |

Computational Chemistry and Theoretical Modeling of Butyl 3e Hex 3 Enoate

Electronic Structure Calculations and Molecular Geometry Optimization

Table 1: Selected Optimized Geometrical Parameters for Butyl (3E)-hex-3-enoate (Calculated) (Note: Data is representative and based on DFT calculations for analogous unsaturated esters.)

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C=C Bond Length | ~1.33 Å |

| C-C-C (vinyl) Bond Angle | ~125° |

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions involving Butyl (3E)-hex-3-enoate. By modeling the potential energy surface of a reaction, DFT can identify the most probable reaction pathways, including the structures of transition states and intermediates.

A transition state represents the highest energy point along a reaction coordinate, and its characterization is crucial for understanding the kinetics of a reaction. For reactions involving Butyl (3E)-hex-3-enoate, such as its formation via Fischer esterification or its subsequent reactions like Michael addition, DFT calculations can pinpoint the geometry of the transition state. This is typically achieved by locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. The structure of the transition state provides valuable information about the bond-breaking and bond-forming processes.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction pathway can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. For instance, in the acid-catalyzed esterification to form Butyl (3E)-hex-3-enoate, DFT can be used to compare the energetic barriers of different proposed mechanisms, thereby identifying the most favorable pathway.

Table 2: Hypothetical Energetic Profile for a Reaction of Butyl (3E)-hex-3-enoate (Calculated using DFT)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

Molecular Orbital Analysis and Reactivity Descriptors

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity.

Table 3: Calculated Reactivity Descriptors for Butyl (3E)-hex-3-enoate (Note: Values are illustrative and based on calculations for similar unsaturated esters.)

| Descriptor | Definition | Predicted Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | ~ -9.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | ~ 0.8 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 10.3 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.35 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 5.15 eV |

Conformational Analysis and Stereochemical Influences on Reactivity

The presence of multiple single bonds in the butyl and hexenyl chains of Butyl (3E)-hex-3-enoate allows for a variety of conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the low-energy conformers that are most likely to exist. The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated energies.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic properties of Butyl (3E)-hex-3-enoate, providing a valuable tool for structure verification and interpretation of experimental spectra. One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, the magnetic shielding tensors for each nucleus can be calculated. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS). The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. These calculations can also help in assigning specific peaks in a complex spectrum to particular atoms in the molecule.

Table 4: Predicted vs. Typical Experimental 13C NMR Chemical Shifts for Butyl (3E)-hex-3-enoate

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| C=O | ~172.0 | 170-175 |

| C=C (vinyl) | ~134.5, ~120.8 | 120-140 |

| O-CH2 | ~64.5 | 60-65 |

Research Applications and Broader Scientific Impact

Butyl (3E)-hex-3-enoate as a Model Compound in Fundamental Organic Reaction Studies

Butyl (3E)-hex-3-enoate is frequently employed as a model substrate in the investigation of various organic reactions, allowing researchers to probe reaction mechanisms, stereoselectivity, and catalytic efficiency. The presence of two distinct reactive sites—the carbon-carbon double bond and the ester moiety—enables the study of a wide range of transformations.

The double bond in Butyl (3E)-hex-3-enoate can undergo several types of addition reactions. For instance, it is a suitable substrate for studying catalytic hydrogenation. Research on the hydrogenation of the related compound, butyl sorbate (B1223678), to produce butyl cis-hex-3-enoate using a Cp*-ruthenium (II) catalyst provides insights into achieving high selectivity under specific reaction conditions. Such studies are crucial for developing methods to control the stereochemical outcome of reactions, which is vital in the synthesis of fine chemicals and pharmaceuticals.

Beyond hydrogenation, the double bond is amenable to other additions, such as halogenation and epoxidation. These reactions allow for the introduction of new functional groups, transforming the unsaturated ester into a more complex, functionalized molecule. The (3E)-configuration of the double bond can influence the stereochemical course of these reactions, providing a platform to study the impact of substrate geometry on reaction outcomes.

The ester functional group also offers a site for various transformations. It can be hydrolyzed back to the parent carboxylic acid, (E)-hex-3-enoic acid, or can be converted into other functional groups, making it a valuable intermediate in multi-step syntheses.

Table 1: Fundamental Organic Reactions Studied Using Butyl (3E)-hex-3-enoate as a Model Compound

| Reaction Type | Reagents/Catalysts | Product Type | Research Focus |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalysts (e.g., Ru, Pd) | Butyl hexanoate | Stereoselectivity, catalyst efficiency, reaction kinetics |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Butyl 3,4-dihalohexanoate | Reaction mechanisms, stereochemistry of addition |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Butyl (2R,3S)-2,3-epoxyhexanoate | Stereoselectivity, substrate-directing effects |

| Hydrolysis | Acid or Base Catalysis | (E)-hex-3-enoic acid | Reaction kinetics, mechanism of ester cleavage |

Utilization as a Building Block in the Synthesis of Value-Added Chemicals

The reactivity of Butyl (3E)-hex-3-enoate makes it a useful starting material for the synthesis of a variety of value-added chemicals, particularly in the fragrance and pheromone industries. Its carbon skeleton and existing functional groups can be strategically modified to build more complex molecular architectures.

While direct synthetic routes from Butyl (3E)-hex-3-enoate to specific high-value compounds are often proprietary, its structural motifs are found in numerous natural and synthetic products. For example, derivatives of hexenoic acids and their esters are components of insect pheromones. The synthesis of these pheromones often involves the precise construction of carbon-carbon double bonds with specific stereochemistry, a process that can be informed by studies on model compounds like Butyl (3E)-hex-3-enoate. Cross-metathesis reactions, a powerful tool for forming C=C bonds, can be envisioned to utilize this compound as a precursor to access more complex olefinic structures.

In the fragrance industry, the modification of the ester or the double bond can lead to new molecules with unique olfactory properties. The scent of a molecule is highly dependent on its three-dimensional shape, and the (3E)-configuration of the double bond in Butyl (3E)-hex-3-enoate provides a specific stereochemical starting point for the synthesis of novel fragrance ingredients.

Table 2: Potential Value-Added Chemicals Derived from Butyl (3E)-hex-3-enoate

| Target Compound Class | Synthetic Transformation | Potential Application |

|---|---|---|

| Insect Pheromones | Olefin metathesis, reduction, oxidation | Pest management |

| Fragrance Ingredients | Epoxidation, cyclization, ester modification | Perfumery and cosmetics |

| Specialty Polymers | Polymerization of the double bond | Materials science |

| Chiral Building Blocks | Asymmetric dihydroxylation, asymmetric epoxidation | Pharmaceutical synthesis |

Contribution to the Understanding of Ester Chemistry in Natural Systems (Methodological Focus)

Butyl (3E)-hex-3-enoate serves as an important reference compound in the development and validation of analytical methodologies aimed at understanding the role of esters in natural systems. Its well-defined structure allows it to be used as a standard for techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of Butyl (3E)-hex-3-enoate provide a clear fingerprint for its structural elucidation. In ¹H NMR, the vinylic protons of the trans-disubstituted double bond exhibit a characteristic coupling constant, which allows for unambiguous assignment of the (E)-stereochemistry. These well-resolved signals can be used to calibrate and validate NMR methods for the analysis of more complex mixtures of esters found in natural extracts, such as those from fruits and plants.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Butyl (3E)-hex-3-enoate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic Protons (CH=CH) | 5.50 - 5.65 (m) | 120.4, 135.0 |

| Methylene (B1212753) adjacent to ester O (-OCH₂-) | ~4.06 (t) | ~64.2 |

| Methylene adjacent to C=O (-CH₂CO-) | ~3.04 (d) | - |

| Carbonyl Carbon (C=O) | - | ~172.2 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): In mass spectrometry, Butyl (3E)-hex-3-enoate exhibits predictable fragmentation patterns under electron ionization (EI). The analysis of these fragments helps in the identification of similar unsaturated esters in complex biological samples. Characteristic fragmentation pathways include the McLafferty rearrangement and alpha-cleavage, leading to specific fragment ions that are indicative of the compound's structure. By studying the mass spectrum of this model compound, analytical chemists can develop more robust methods for the detection and quantification of esters in food science, environmental analysis, and metabolomics.

Table 4: Characteristic Mass Spectrometry Fragments of Butyl (3E)-hex-3-enoate

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 115 | [M - OC₄H₉]⁺ | Alpha-cleavage |

| 99 | [C₅H₇O₂]⁺ | McLafferty rearrangement |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: This table represents predicted fragmentation based on common pathways for similar esters.

By providing a reliable analytical standard, Butyl (3E)-hex-3-enoate contributes to the methodological advancements required to unravel the complex chemistry of esters in their natural context.

Patent Landscape and Intellectual Property Associated with Butyl 3e Hex 3 Enoate and Its Derivatives

Analysis of Existing Patents and Patent Applications

A comprehensive analysis of the patent landscape reveals that while patents specifically claiming Butyl (3E)-hex-3-enoate as a novel composition of matter are not readily apparent, the compound often falls under the umbrella of broader process patents for the synthesis of related esters. A key example is U.S. Patent 4,585,594 A , which describes a process for the preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.

While Butyl (3E)-hex-3-enoate is not explicitly named as an example in this patent, the general process described for the carbonylation of allylic alcohols in the presence of a palladium catalyst to produce unsaturated carboxylic acids and their esters is directly relevant to its synthesis. The claims of this patent are directed at the method of preparation, covering a range of reactants and conditions that could be employed to synthesize a variety of esters, including Butyl (3E)-hex-3-enoate.

The following interactive data table provides a simplified breakdown of the key aspects of U.S. Patent 4,585,594 A:

Interactive Data Table: Key Aspects of U.S. Patent 4,585,594 A

| Aspect | Description |

| Patent Number | US 4,585,594 A |

| Title | Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters |

| Key Technology | Carbonylation of allylic alcohols using a palladium catalyst. |

| Relevance to Butyl (3E)-hex-3-enoate | The described process can be adapted for the synthesis of Butyl (3E)-hex-3-enoate. |

| Claim Scope | The claims focus on the synthetic method rather than specific compounds. |

Other patent applications in the flavor and fragrance domain often focus on novel compositions or applications of existing compounds. These patents may not claim the synthesis of Butyl (3E)-hex-3-enoate itself but could include it as a component in a proprietary fragrance blend or a novel food flavoring system. The challenge for researchers and companies lies in navigating these broader patents to determine their freedom to operate.

Strategies for Intellectual Property Protection in Novel Synthetic Routes and Applications

Given the existing patent landscape, securing intellectual property protection for innovations related to Butyl (3E)-hex-3-enoate requires a strategic approach. Instead of focusing on the compound itself, which may be considered part of the prior art due to its implicit inclusion in broader patents, efforts should be directed towards patenting novel synthetic routes and innovative applications.

Protecting Novel Synthetic Routes:

A new, more efficient, or greener synthesis method for Butyl (3E)-hex-3-enoate could be a strong candidate for patent protection. Key patentable aspects of a new synthesis could include:

Novel Catalysts: The use of a new, more effective, or cheaper catalyst system.

Improved Reaction Conditions: Milder reaction conditions, higher yields, or improved stereoselectivity.

Alternative Starting Materials: The use of more readily available or sustainable starting materials.

Simplified Purification Processes: A novel method for isolating and purifying the final product.

Filing a provisional patent application can be a valuable first step, providing an early priority date while allowing for further refinement of the invention. google.com Subsequently, a comprehensive non-provisional application with detailed experimental data demonstrating the novelty and non-obviousness of the new process would be required.

Protecting Novel Applications:

Discovering a new and non-obvious application for Butyl (3E)-hex-3-enoate or its derivatives presents another significant opportunity for intellectual property protection. This could involve its use in:

Specific Flavor Profiles: Creating a unique and desirable flavor profile in a food or beverage product.

Fragrance Compositions: Its role in a novel fragrance blend with synergistic effects.

Malodor Counteractants: Its ability to neutralize or mask specific unpleasant odors.

Controlled Release Systems: Incorporation into a delivery system for a sustained release of its aroma.

To secure a patent for a new application, it is crucial to provide data that demonstrates the unexpected and beneficial properties of the compound in that specific context. This could include sensory panel data, analytical measurements, and comparative studies against existing technologies.

Research Directions based on Patent Expiration and Novel Claims

The expiration of broad process patents, such as U.S. Patent 4,585,594 A, opens up new avenues for research and development. With the core synthetic methodologies entering the public domain, researchers can freely explore and optimize these processes without the risk of infringement.

Post-Patent Research and Development:

The expiration of foundational patents often leads to a surge in innovation as the barrier to entry for new players is lowered. This "patent cliff" can stimulate research in several key areas:

Process Optimization: Research can focus on improving the efficiency, cost-effectiveness, and environmental footprint of the now-public synthetic methods.

Derivative Synthesis: The expired process can be used as a platform to synthesize a wide range of novel derivatives of Butyl (3E)-hex-3-enoate, potentially leading to the discovery of new flavor and fragrance profiles.

Application in New Product Categories: With easier access to the compound, its application can be explored in a wider array of consumer products.

Identifying White Space for Novel Claims:

A thorough analysis of the existing patent landscape can reveal "white space" – areas where there is little or no existing intellectual property. For Butyl (3E)-hex-3-enoate, this could include:

Specific Enantiomers: If the compound exists as a racemic mixture, the isolation and application of a single enantiomer with superior sensory properties could be a patentable invention.

Combinations with Other Compounds: Synergistic blends of Butyl (3E)-hex-3-enoate with other flavor or fragrance ingredients that produce a unique and non-obvious effect.

Biotechnological Production: The development of a biosynthetic route to produce the compound using fermentation or enzymatic processes would represent a significant and patentable innovation.

The following table summarizes potential research directions based on patent expiration and the identification of novel claims:

Interactive Data Table: Research Directions for Butyl (3E)-hex-3-enoate

| Research Area | Focus | Potential for Novel Claims |

| Process Chemistry | Optimization of existing synthetic routes for improved efficiency and sustainability. | New catalysts, reaction conditions, and purification methods. |

| Derivative Development | Synthesis and sensory evaluation of novel esters and related compounds. | New compounds with unique flavor and fragrance profiles. |

| Application Science | Exploring the use of the compound in new product categories and delivery systems. | Novel applications in food, beverage, and consumer products. |

| Stereochemistry | Isolation and characterization of individual enantiomers. | Compositions and applications of stereochemically pure forms. |

| Biotechnology | Development of biosynthetic production methods. | Novel enzymes, metabolic pathways, and fermentation processes. |

Q & A

Q. What are the recommended analytical methods for verifying the purity and structural integrity of Butyl (3E)-hex-3-enoate in synthetic samples?

To ensure purity (>98%), gas chromatography (GC) with flame ionization detection is widely used, as it provides high sensitivity for detecting isomers and impurities . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) are essential to validate functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹) and stereochemistry. Mass spectrometry (MS) can further confirm molecular weight (C₁₀H₁₈O₂, MW 170.25) . Always cross-reference retention times and spectral data with authentic standards.

Q. How can researchers differentiate between (3E)- and (3Z)-isomers of hex-3-enoate esters during synthesis?

Isomeric differentiation requires a combination of chromatographic and spectroscopic techniques:

- GC or HPLC : Use chiral columns or polar stationary phases to separate isomers based on retention times .

- NMR : Analyze coupling constants (J values) in ¹H-NMR; trans (E) isomers typically exhibit larger J values (~15 Hz) for vicinal protons compared to cis (Z) isomers (~10 Hz) .

- Vapor pressure : (3E)-isomers often have slightly lower vapor pressures due to reduced molecular packing efficiency .

Q. What solvent systems are optimal for synthesizing Butyl (3E)-hex-3-enoate, and how do they influence reaction yields?

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for esterification reactions, as they stabilize transition states and minimize side reactions (e.g., hydrolysis). For example, THF at 60°C under inert atmosphere can achieve yields >85% . Avoid protic solvents (e.g., water, ethanol) to prevent ester hydrolysis. Solvent choice should align with reagent compatibility (e.g., acid catalysts) and purification requirements .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic stability data between computational models and experimental results for Butyl (3E)-hex-3-enoate?

Discrepancies often arise from approximations in computational methods (e.g., density functional theory (DFT) neglecting solvent effects). To address this:

- Validate models : Compare multiple computational methods (e.g., CCSD(T) vs. DFT) and incorporate solvent correction terms (e.g., COSMO-RS) .

- Experimental calibration : Use differential scanning calorimetry (DSC) to measure enthalpy of formation and compare with computed values .

- Statistical analysis : Apply multivariate regression to identify outliers or systematic errors in datasets .

Q. What experimental strategies can quantify the adsorption dynamics of Butyl (3E)-hex-3-enoate on indoor surfaces, and how do these interactions impact environmental fate studies?

- Microspectroscopic imaging : Use atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption patterns on silica or polymer surfaces .

- Environmental chambers : Simulate indoor conditions (humidity, temperature) and measure partition coefficients (Kₐ) between gas-phase and surface-adsorbed states .

- Kinetic modeling : Apply Langmuir isotherms to predict adsorption rates under varying humidity . Such data are critical for assessing indoor air quality and human exposure risks.

Q. How should researchers design stability studies to evaluate Butyl (3E)-hex-3-enoate’s degradation under UV irradiation and oxidative conditions?

- Photostability : Expose samples to UV-B (280–315 nm) in quartz reactors and monitor degradation via GC-MS. Control for temperature and oxygen levels .

- Oxidative stability : Use radical initiators (e.g., AIBN) in accelerated aging studies. Track peroxide formation with iodometric titration .

- Data interpretation : Employ Arrhenius plots to extrapolate degradation rates to real-world conditions. Note that ester cleavage predominates under UV, while oxidation targets the alkene moiety .

Q. What methodological approaches are recommended for resolving discrepancies in reported vapor pressure values for Butyl (3E)-hex-3-enoate?

- Standardized measurements : Use effusion methods (e.g., Knudsen cell) or gas saturation techniques to minimize experimental variability .

- Inter-laboratory validation : Collaborate with multiple labs to generate consensus data, ensuring calibration against reference compounds (e.g., n-alkanes) .

- Meta-analysis : Aggregate literature data and apply weighted averaging, accounting for measurement uncertainties and methodological biases .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.